Piperonal

Catalog No.
S3682508
CAS No.
120-57-0
M.F
C8H6O3
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperonal

CAS Number

120-57-0

Product Name

Piperonal

IUPAC Name

1,3-benzodioxole-5-carbaldehyde

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C8H6O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-4H,5H2

InChI Key

SATCULPHIDQDRE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=O

solubility

Slightly soluble (NTP, 1992)
In water, 3.5X10+3 mg/L at 20 °C
Soluble in 500 parts water
Slightly soluble in water
Very soluble in ethanol; miscible with ethyl ether; soluble in acetone, chloroform
Slightly soluble in glycerol
3.5 mg/mL at 20 °C
slightly soluble in water; soluble in organic solvents, oils
freely soluble (in ethanol)

Synonyms

3,4-methylenedioxybenzaldehyde, heliotrin, heliotropin, piperonal

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=O

The exact mass of the compound Piperonal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)0.02 m3.5 mg/ml at 20 °cin water, 3.5x10+3 mg/l at 20 °csoluble in 500 parts waterslightly soluble in watervery soluble in ethanol; miscible with ethyl ether; soluble in acetone, chloroformslightly soluble in glycerol3.5 mg/ml at 20 °cslightly soluble in water; soluble in organic solvents, oilsfreely soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26826. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of benzodioxoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Piperonal, also known as heliotropin, is an aromatic aldehyde valued for its distinctive sweet, floral, and powdery scent profile with notes of vanilla and cherry. Structurally, it is 3,4-methylenedioxybenzaldehyde, a feature that differentiates it from close analogs like vanillin and benzaldehyde. This compound serves as a critical raw material in the flavor and fragrance industries and as a key starting material and intermediate in the synthesis of complex pharmaceuticals, including the drug tadalafil. Its utility is defined by its unique sensory properties, reactivity as an aldehyde, and physical characteristics such as its melting point and solubility, which influence its processability and formulation compatibility.

Substituting Piperonal with seemingly similar aromatic aldehydes like vanillin or benzaldehyde often fails to deliver the required performance in specialized applications. In perfumery, for instance, the unique methylenedioxy group of Piperonal imparts a characteristic powdery, heliotrope-like floral note that is not replicated by the phenolic hydroxyl group in vanillin, which provides a more direct sweet, creamy, and woody profile. In pharmaceutical synthesis, the specific electronic and steric properties of Piperonal are often crucial for achieving high stereoselectivity and yields in complex reactions, such as the Pictet-Spengler reaction, where using a different aldehyde would necessitate complete re-optimization of the process and likely lead to inferior results. Furthermore, differences in physical properties like melting point and solubility directly impact processing and formulation parameters, making a 1-to-1 substitution impractical in established manufacturing workflows.

Demonstrated High-Yield Performance as a Precursor in Tadalafil Synthesis

In the critical Pictet-Spengler condensation step for the synthesis of a key intermediate for the drug Tadalafil, the use of Piperonal with D-tryptophan methyl ester hydrochloride results in exceptionally high yields. A patented process reports achieving a molar yield of 94-96% for the cis-tetrahydrocarboline intermediate when the reaction is conducted in isopropanol. Another patent shows a yield of 97% in toluene. This high conversion and stereoselectivity are crucial for the economic viability of the overall synthesis, minimizing waste and simplifying purification.

Evidence DimensionMolar Yield of Tadalafil Intermediate
Target Compound Data94-96% (in isopropanol), 97% (in toluene)
Comparator Or BaselineGeneral expectation for complex multi-step organic synthesis where yields below 90% are common.
Quantified DifferenceSignificantly higher than typical yields for individual steps in complex pharmaceutical syntheses.
ConditionsPictet-Spengler reaction of D-tryptophan methyl ester hydrochloride and Piperonal.

For pharmaceutical manufacturers, this high yield directly translates to lower raw material costs, reduced waste, and a more efficient, cost-effective production process for a blockbuster drug.

Distinctive Olfactory Profile: Powdery and Floral Notes Beyond Simple Sweetness

Piperonal is distinguished from its common substitute, vanillin, by its complex olfactory profile. While vanillin provides a straightforward sweet, creamy, and slightly woody vanilla scent, Piperonal offers a sweet, floral (heliotrope-like), and notably powdery character with almond and cherry undertones. This complexity allows for the creation of more nuanced and sophisticated fragrance accords. For example, in 'floral-almond' and 'gourmand' fragrances, Piperonal provides a signature powdery and sweet character that is difficult to achieve with vanillin alone. While the odor detection threshold for vanillin is reported in the range of 29 ppb, the unique character of Piperonal is often utilized at concentrations of 3-10% within a fragrance accord to achieve its desired effect.

Evidence DimensionOlfactory Profile
Target Compound DataSweet, floral, powdery, with almond and cherry nuances.
Comparator Or BaselineVanillin: Sweet, creamy, woody vanilla scent.
Quantified DifferenceQualitatively different scent profile, providing unique fragrance characteristics.
ConditionsStandard sensory evaluation in perfumery.

For formulators of fine fragrances and high-end flavors, Piperonal provides a unique aromatic note that cannot be replicated by vanillin, enabling product differentiation and the creation of signature scents.

Improved Processability and Handling: Lower Melting Point for Energy-Efficient Blending

Piperonal exists as a crystalline solid with a melting point of approximately 37°C. This is significantly lower than the melting point of its common substitute, vanillin, which melts in the range of 81-83°C. This substantial difference in melting points has direct implications for industrial processing. The lower melting point of Piperonal allows for its incorporation into formulations at lower temperatures, potentially reducing energy costs and minimizing the risk of thermal degradation of other sensitive components in the mixture. This property also facilitates easier handling and blending in molten form.

Evidence DimensionMelting Point
Target Compound Data37°C
Comparator Or BaselineVanillin: 81-83°C
Quantified Difference44-46°C lower melting point than Vanillin.
ConditionsStandard atmospheric pressure.

A lower melting point reduces energy consumption during manufacturing, simplifies handling procedures, and can improve the stability of thermally sensitive formulations, leading to cost savings and better product quality.

Favorable Solubility Profile in Common Organic Solvents

Piperonal exhibits excellent solubility in common organic solvents used in the flavor, fragrance, and pharmaceutical industries. It is described as 'very soluble' in ethanol. In contrast, while vanillin is also soluble in ethanol, a common ratio cited is 1 gram of vanillin in 2 mL of 95% alcohol, which equates to a solubility of approximately 50 g/100mL. Although a direct quantitative comparison of Piperonal's solubility in g/100mL of ethanol is not readily available in the same format, its classification as 'very soluble' suggests favorable characteristics for formulation in solvent-based systems, potentially allowing for more concentrated stock solutions and greater formulation flexibility compared to less soluble alternatives.

Evidence DimensionSolubility in Ethanol
Target Compound DataVery soluble
Comparator Or BaselineVanillin: ~50 g/100mL in 95% ethanol
Quantified DifferenceQualitative description suggests high solubility, facilitating ease of use in formulations.
ConditionsStandard temperature and pressure.

High solubility in widely-used solvents like ethanol simplifies the manufacturing process, allows for the creation of more concentrated solutions, and provides greater flexibility in formulating a wide range of products.

Key Precursor for High-Yield Pharmaceutical Synthesis

Piperonal is the preferred starting material for the synthesis of complex pharmaceuticals where high stereoselectivity and yield are paramount. Its demonstrated performance in the multi-step synthesis of Tadalafil, achieving yields of 94-97% in the crucial Pictet-Spengler condensation step, makes it the right choice for cost-sensitive, large-scale API manufacturing.

Formulation of Sophisticated Fragrances with Powdery and Floral-Gourmand Notes

In fine perfumery, Piperonal is essential for creating fragrances that require a distinctive powdery, sweet, and floral character, such as those in the heliotrope, almond, and cherry scent families. Its unique profile allows for differentiation from more common vanilla-based scents, making it a key ingredient in luxury and niche perfumes.

Flavoring Agent in 'French-Style' Vanilla and Complex Confectionery Profiles

Piperonal is a cornerstone ingredient in the creation of 'French-style' vanilla flavors, where its powdery and floral notes provide a characteristic profile that is highly sought after in the food industry. It is also used to add complexity to a wide range of other flavors, including butterscotch, caramel, and various fruit profiles.

Efficient and Cost-Effective Manufacturing of Scented Consumer Products

For industrial-scale production of scented personal care or household products, Piperonal's low melting point (37°C) compared to vanillin (81-83°C) allows for more energy-efficient and lower-temperature blending processes. This can lead to significant cost savings and better preservation of other heat-sensitive ingredients in the final product formulation.

Physical Description

Piperonal appears as colorless lustrous crystals. (NTP, 1992)
Liquid; Pellets or Large Crystals
Colorless lustrous solid; mp = 37 deg C; [Merck Index] White shining solid with a floral odor; Darkens to red-brown on light exposure; mp = 35.5-37 deg C; [Hawley] Colorless solid; mp = 36 deg C; [MSDSonline]
Solid
white or colourless crystals with a sweet, floral, spicy odou

Color/Form

Colorless, lustrous crystals
White or colorless crystals
Turns brown on exposure to light
Forms white crystals (MP 37 °C)

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

150.031694049 g/mol

Monoisotopic Mass

150.031694049 g/mol

Boiling Point

505 °F at 760 mmHg (NTP, 1992)
263 °C
BP: 88 °C at 0.5 mm Hg
263.00 to 265.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Taste

Bittersweet taste

LogP

1.05 (LogP)
1.05
log Kow = 1.05

Odor

Heliotrope odor
Floral odor
Sweet, flowery odor reminiscent of heliotrope
Sweet-floral, slightly spicey, heliotrope-like odo

Melting Point

99 °F (NTP, 1992)
37 °C
MP: 35.5-37 °C

UNII

KE109YAK00

GHS Hazard Statements

Aggregated GHS information provided by 1949 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 339 of 1949 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1610 of 1949 companies with hazard statement code(s):;
H317 (96.77%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Piperonal, also called heliotropine, is a white or colorless, crystalline solid. It has a floral odor and bittersweet taste. It mixes with water. USE: Piperonal is used as a flavoring and as a scent in perfumes, candles, air fresheners, laundry products, and deodorant. It has also been used in some sunscreens, mosquito repellents, lice treatments and repellants, and to make other chemicals. EXPOSURE: Workers who use piperonal may breathe in mists or have direct skin contact. The general population may be exposed by perfume and fragrance vapors, dermal contact with products containing piperonal, and consumption of foods containing piperonal. Exposure may also occur from smoking certain brands of flavored cigarettes. If piperonal is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces, but it may move into air from dry soil. It is expected to move through soil. It will be broken down by microorganisms and is not expected to build up in fish. RISK: Mild skin irritation was observed infrequently in volunteers following repeated skin exposure to piperonal. Allergic skin reactions were not observed in humans. Ingestion of a moderate amount of piperonal did not produce toxic effects in humans. No toxicity occurred in laboratory animals after repeated exposure to moderate-to-high oral doses of piperonal in most studies. However, damage to the liver was reported on some studies of laboratory animals exposed to high oral doses of piperonal. No toxic effects were observed in laboratory animals following prolonged skin exposure to high doses of piperonal. No evidence of infertility, abortion, or birth defects were observed when laboratory animals were given moderate oral doses of piperonal before mating and throughout pregnancy and delivery. Decreased pup survival after birth along with decreased body weight and death of the mother were observed at high oral doses. No tumors were induced in laboratory animals following lifetime oral exposure to piperonal. The potential for piperonal to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

Has been used as a pediculicide.
/EXPL THER/ Background. Many families find regular checking of children's heads for head louse infestation too onerous and would prefer to be able to prevent infestation by use of a topical application that deters lice from infesting the head. Identification in the laboratory of a repellent activity for piperonal provided the basis for developing a spray product to repel lice. Methods. A proof of principle field study in Dhaka, Bangladesh, compared the effect of using 2% piperonal spray with that of a placebo in 105 children and adults from three communities with infestation levels close to 100%. All participants were treated for infestation and subsequent incidence of reinfestation monitored daily by investigators. A second randomised, controlled, double blind, study in North London, UK, evaluated the effect of the product in normal use. One hundred and sixty-three children from schools with a high level (20-25%) of infestation were treated and confirmed louse free and randomly divided between 2% piperonal, a placebo spray, and a control group for up to 22 weeks. Parents applied the spray and monitored for infestation. Regular investigator visits confirmed the parental monitoring and replenished supplies of spray. Results. In Dhaka, over 18 days there were only 4 infestations in the piperonal group and 8 in the placebo group. This difference was not significant (p = 0.312). In North London, there were 41 cases of infestation over the course of the study. Although there were fewer infestations in the piperonal group, analysis of time to first infestation showed a no significant (p = 0.4368) difference between groups. Conclusion. Routine use of 2% piperonal spray in communities with a high prevalence of head louse infestation may provide some protection from infestation. However, the difference between use of the product and no active intervention was sufficiently small that regular checking for presence of lice is likely to be a more practical and cost effective approach to prevention of infestation.
/EXPL THER/ Piperonal, once used to kill lice in Australian hospitals, was acclaimed as an effective pediculicide (Corlette, 1925) by the standards of the day. It is unusual in also exhibiting a repellent action against lice, a property only recently realised. A new, easy to use, low-fragrance, pump action spray, which incorporates 2% piperonal, was tested in the laboratory using clothing lice in an arena test and was found to exhibit consistently high repellency after half an hour, dropping only slightly after 24 hours. A well known multi-purpose insect repellent, diethyltoluamide (DEET), was then tested against piperonal. A 2% solution of piperonal was found to be almost twice as effective as a 50% solution of DEET. In arena tests using lice with the tip segments of both antennae removed, no behavioral differences or statistically significant differences from a random distribution could be found between untreated and Rappell-treated areas. This strongly suggests that sense organ(s) on the tip of the antenna are necessary for detection of the repellent. Although there can be no strict correlation between results in the laboratory and potential efficacy in the field, materials such as insecticides found to be effective in the laboratory have been found to be equally effective in the field. Furthermore, what with the threat of resistance to head lice insecticides, ineffectual treatment and the lack of contact tracing, a repellent would be of obvious use in the control of head lice.

Vapor Pressure

1 mmHg at 189 °F (NTP, 1992)
0.01 [mmHg]
1X10-2 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Irritant

Other CAS

120-57-0

Metabolism Metabolites

Paths of metabolism: piperonal converted to piperonyl alcohol which is metabolized to glucoside conjugate. /From table/
In houseflies piperonal is metabolized to piperonylic acid which can be converted to a glycine conjugate or to an alanine conjugate or a glutamine conjugate. The alanine conjugate is further converted to a serine conjugate and the glutamine conjugate to a glutamate conjugate. /From table/
In rats piperonal is metabolized to piperonylic acid which is converted to glucuronide or to a glycine conjugate. /From table/
The beta-glucoside of piperonyl alcohol has also been found after injection of...piperonal into houseflies.
For more Metabolism/Metabolites (Complete) data for Piperonal (7 total), please visit the HSDB record page.

Wikipedia

Piperonal
Norethisterone_acetate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Skin conditioning; Masking

Methods of Manufacturing

Piperonal (3,4-methylenedioxybenzaldehyde) is prepared in 94% yield via ozonolysis and reduction of isosafrole.
By the oxidation of isosafrole with potassium dichromate and sulfuric acid and subsequent steam distillation of piperonal.
Derivation: By oxidation of isosafrole.
The biotransformation of isosafrole by Cladosporium sphaerospermum yielded piperonal, which is a compound of great commercial importance in the flavor and fragrance industries. The experiments were performed in 500-mL conical flasks containing 100 mL of Czapek-modified medium in an orbital shaker with controlled agitation and temperature. Spores of C. sphaerospermum were used as inocula, and after 96 hr of incubation the substrate was added to the culture. Samples of 2 mL were withdrawn at 24-hr intervals and analyzed by gas chromatography, (GC) and/or GC/MS spectroscopy.
For more Methods of Manufacturing (Complete) data for Piperonal (8 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
1,3-Benzodioxole-5-carboxaldehyde: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Storage class (TRGS 510): Non Combustible Solids
Keep in cool place protected from light.

Interactions

SCOPE: Piperonal is an aromatic compound found in vanilla and has a floral odor resembling vanillin. This study was aimed to test whether piperonal attenuates visceral adiposity induced by a high-fat diet (HFD) in mice and to explore the underlying molecular mechanisms. METHODS AND RESULTS: Male C57BL/6N mice were fed a normal diet, HFD, or 0.05% piperonal-supplemented HFD (PSD) for 10 weeks. PSD-fed mice showed attenuation of body weight gain, total visceral fat pad weights, and plasma lipid levels compared to HFD-fed mice. Piperonal supplementation of the HFD increased the mRNA expression of certain isotypes of adenylate cyclase (Adcy) and protein kinase A (PKA) in the white adipose tissue (WAT) of mice. The adipogenesis-related genes were downregulated, whereas fatty acid oxidation- and thermogenesis-related genes were upregulated in the WAT of PSD-fed mice compared to those in HFD-fed mice. Piperonal directly activated Adcy by decreasing the Km for its substrate (ATP) in plasma membranes prepared from the WAT of mice. Furthermore, piperonal-induced inhibition of adipocyte differentiation and elevation of Adcy and PKA activities in 3T3-L1 cells were abrogated by an Adcy inhibitor. CONCLUSION: The anti-adipogenic effect of piperonal in mice fed the high-fat diet appears to be associated with increased Adcy-PKA signaling in WAT.

Stability Shelf Life

Stable under recommended storage conditions.
... Turns red brown on exposure to light ... .

Dates

Last modified: 08-20-2023

Piperonal: The Journey so Far

Jain Akash, Chaudhary Dushyant, Chaudhary Jasmine
PMID: 32651966   DOI: 10.2174/1389557520666200711173149

Abstract

Piperonal, an important aromatic aldehyde containing the benzene ring fused to 1, 3- dioxolane moiety, widely occurred in nature and known for its fragrance similar to vanillin and cherry. Alterations in its structural features led to the access of a wide range of piperonal derivatives viz. pyrazolines, chalcones, benzothiazepines, benzoxazoles, triazoles etc. having remarkable pharmacological properties like antimicrobial, anticancer, antidiabetic, antitubercular activities, etc. Therefore, the present study has been designed to highlight the progress made in the area of piperonal and its derivatives till date with respect to their synthesis and pharmacological activities. This may facilitate the synthesis of more novel derivatives with improved biological activities. Various search engines like google, Pubmed, Scopus etc. were used to gather the related information using different keywords.


Highly Efficient Biosynthesis of Heliotropin by Engineered

Peng Wen, Dan Wu, Pu Zheng, Pengcheng Chen, Siqin Liu, Yin Fu
PMID: 31775508   DOI: 10.1021/acs.jafc.9b05382

Abstract

Heliotropin, a compound with important roles in the spice and fragrance industries and broad application prospects, is mainly produced through chemical methods. Here, we established a novel process for the synthesis of heliotropin by
whole cells through biotransformation of isosafrole. Directed evolution and high-throughput screening based on 2,4-dinitrophenylhydrazine were used to improve the activity of trans-anethole oxygenase toward isosafrole, and a mutant (TAO
) was obtained that had a high ability to oxidize isosafrole. Formate dehydrogenase (FDH) and TAO
were coexpressed in
, significantly increasing the catalytic efficiency by regenerating more NADH to promote isosafrole oxidation. Furthermore, after optimizing the molar ratio of isosafrole to the auxiliary substrate, the final concentration of heliotropin was increased from 9.15 to 19.45 g/L, and the maximum yield and space-time yield reached 96.02% and 3.89 g/L/h, respectively. These results suggest that the biosynthesis of heliotropin should have excellent industrial application value.


Discovery of a Tin-Piperonal-Entecavir Schiff Base Compound That Overcomes Multidrug Resistance by Inhibiting P-Glycoprotein

Rehmat Zaman, Ghazanfar Ali, Zeeshan Anjum, Muhammad Sajid, Muhammad Mumtaz Khan, Aziz Ahmad, Syed Rizwan Abbas, Wajid Rehman
PMID: 29878843   DOI: 10.1089/adt.2018.844

Abstract

The presence of P-glycoprotein in the human intestine represents a significant barrier to effective drug therapy. These proteins form a multidrug-resistant barrier to most drugs, especially those administered orally. Thus, strategies are needed to prepare molecules to combat these resistant proteins and enable an increase in drug efficacy. We developed a novel tin-Schiff base complex using an ultrasonic bath, a new technique in small molecule synthesis. New bond formation was confirmed using ultraviolet and Fourier transform spectroscopies. A computational study was carried out using Absorption, Distribution, Metabolism, Excretion and Toxicity software. The novel tin-entecavir (ETV)-piperonal Schiff base acts as a potent P-glycoprotein inhibitor, which overcomes the multidrug resistance to all drugs that are substrates for P-glycoprotein. Further study showed that the novel tin complex is less toxic than the parent compound at the same dose. The development of this tin-piperonal-ETV Schiff base complex is a major breakthrough for overcoming multidrug resistance barriers and can be applied to other drug molecules.


Biosynthesis of Heliotropin by a Novel Strain of Serratia liquefaciens

Mingtao Zhao, Pu Zheng, Pengcheng Chen, Siqin Liu
PMID: 28536964   DOI: 10.1007/s12010-017-2497-1

Abstract

The present study has been conducted towards isolation of bacteria capable of producing heliotropin via microbial conversion. Strain ZMT-1 capable of synthesizing heliotropin efficiently was obtained by enrichment culture of soil samples and a high-throughput screening method, and identified as Serratia liquefaciens. Heliotropin was identified by gas chromatography and gas chromatography-mass spectrometry analysis. In addition, the culture medium was optimized to improve heliotropin yield by experimental designs. The application of a Plackett-Burman design found that NH
NO
and K
HPO
•3H
O have significant effects on heliotropin production. Central composite design experiments were further used to predict the optimal concentrations of NH
NO
and K
HPO
•3H
O, which were 1.0 and 0.5 g/l, respectively. After the optimization of cultural medium, heliotropin yield was increased by 4.52-fold when compared with the unoptimized minimal medium. This study is the first to report the biosynthesis of heliotropin by S. liquefaciens. S. liquefaciens ZMT-1 can produce heliotropin efficiently, indicating its potential as one heliotropin-producing strain.


Novel piperonal 1,3,4-thiadiazolium-2-phenylamines mesoionic derivatives: Synthesis, tyrosinase inhibition evaluation and HSA binding study

Natália Drumond Lopes, Otávio Augusto Chaves, Márcia C C de Oliveira, Carlos Mauricio R Sant'Anna, Danilo Sousa-Pereira, José Carlos Netto-Ferreira, Aurea Echevarria
PMID: 29447969   DOI: 10.1016/j.ijbiomac.2018.02.050

Abstract

A novel series of piperonal mesoionic derivatives (PMI 1-6) was synthesized. Tyrosinase inhibition in the presence of PMI-1, -2, -3, -4, -5 and -6 as well as human serum albumin (HSA) binding studies with PMI-5 and PMI-6 were done by spectroscopic and theoretical methods. The mesoionic compound PMI-5 is the most promising tyrosinase inhibitor with a noncompetitive inhibitory mechanism and an IC
=124μmolL
. In accordance with the kinetic profile, molecular docking results show that PMI-5 is able to interact favorably with the tyrosinase active site containing the substrate molecule, L-DOPA, interacting with Val-247, Phe-263 and Val-282 residues. The spectroscopic results for the interaction HSA:PMI-5 and HSA:PMI-6 indicated that these mesoionic compounds can associate with HSA in the ground state and energy transfer can occur with high probability. The binding was moderate, spontaneous and can perturb significantly the secondary structure of the albumin. The molecular docking results suggest that PMI-5 and PMI-6 are able to be accommodated inside the Sudlow's site I in HSA, interacting with hydrophobic and hydrophilic amino acid residues.


Piperonal attenuates visceral adiposity in mice fed a high-fat diet: potential involvement of the adenylate cyclase-protein kinase A dependent pathway

Songyi Chu, Vikram P Narayan, Mi-Kyung Sung, Taesun Park
PMID: 28699236   DOI: 10.1002/mnfr.201601124

Abstract

Piperonal is an aromatic compound found in vanilla and has a floral odor resembling vanillin. This study was aimed to test whether piperonal attenuates visceral adiposity induced by a high-fat diet (HFD) in mice and to explore the underlying molecular mechanisms.
Male C57BL/6N mice were fed a normal diet, HFD, or 0.05% piperonal-supplemented HFD (PSD) for 10 weeks. PSD-fed mice showed attenuation of body weight gain, total visceral fat pad weights, and plasma lipid levels compared to HFD-fed mice. Piperonal supplementation of the HFD increased the mRNA expression of certain isotypes of adenylate cyclase (Adcy) and protein kinase A (PKA) in the white adipose tissue (WAT) of mice. The adipogenesis-related genes were downregulated, whereas fatty acid oxidation- and thermogenesis-related genes were upregulated in the WAT of PSD-fed mice compared to those in HFD-fed mice. Piperonal directly activated Adcy by decreasing the K
for its substrate (ATP) in plasma membranes prepared from the WAT of mice. Furthermore, piperonal-induced inhibition of adipocyte differentiation and elevation of Adcy and PKA activities in 3T3-L1 cells were abrogated by an Adcy inhibitor.
The anti-adipogenic effect of piperonal in mice fed the high-fat diet appears to be associated with increased Adcy-PKA signaling in WAT.


Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease

Juliana de Oliveira C Brum, Denise Cristian F Neto, Joyce Sobreiro F D de Almeida, Josélia Alencar Lima, Kamil Kuca, Tanos Celmar C França, José D Figueroa-Villar
PMID: 31416113   DOI: 10.3390/ijms20163944

Abstract

Six quinoline-piperonal hybrids were synthesized and evaluated as potential drugs against Alzheimer's disease (AD). Theoretical analysis of the pharmacokinetic and toxicological properties of the compounds suggest that they present good oral bio-availability and are also capable of penetrating the blood-brain barrier, qualifying as leads for new drugs against AD. Evaluation of their inhibitory capacity against acetyl- and butyrilcholinesterases (AChE and BChE) through Ellmann's test showed that three compounds present promising results with one of them being capable of inhibiting both enzymes. Further docking studies of the six compounds synthesized helped to elucidate the main interactions that may be responsible for the inhibitory activities observed.


The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities

Christopher M Plummer, Thomas W Breadon, James R Pearson, Oliver A H Jones
PMID: 27162021   DOI: 10.1016/j.scijus.2016.01.003

Abstract

This work examines the chemical synthesis of 3,4-methylenedioxy-N-methylamphetamine (MDMA) from piperonal prepared via a catalytic ruthenium tetroxide oxidation of piperine extracted from black pepper. A variety of oxidation conditions were experimented with including different solvent systems and co-oxidants. A sample of prepared piperonal was successfully converted into MDMA via 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP) and 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and the impurities within each product characterised by GC-MS to give a contaminant profile of the synthetic pathway. Interestingly, it was discovered that a chlorinated analogue of piperonal (6-chloropiperonal) was created during the oxidation process by an as yet unknown mechanism. This impurity reacted alongside piperonal to give chlorinated analogues of each precursor, ultimately yielding 2-chloro-4,5-methylenedioxymethamphetamine (6-Cl-MDMA) as an impurity within the MDMA sample. The methodology developed is a simple way to synthesise a substantial amount of precursor material with easy to obtain reagents. The results also show that chlorinated MDMA analogues, previously thought to be deliberately included adulterants, may in fact be route specific impurities with potential application in determining the origin and synthesis method of seized illicit drugs.


Discovery of piperonal-converting oxidase involved in the metabolism of a botanical aromatic aldehyde

Shiori Doi, Yoshiteru Hashimoto, Chiaki Tomita, Takuto Kumano, Michihiko Kobayashi
PMID: 27905507   DOI: 10.1038/srep38021

Abstract

Piperonal-catabolizing microorganisms were isolated from soil, the one (strain CT39-3) exhibiting the highest activity being identified as Burkholderia sp. The piperonal-converting enzyme involved in the initial step of piperonal metabolism was purified from strain CT39-3. Gene cloning of the enzyme and a homology search revealed that the enzyme belongs to the xanthine oxidase family, which comprises molybdoenzymes containing a molybdopterin cytosine dinucleotide cofactor. We found that the piperonal-converting enzyme acts on piperonal in the presence of O
, leading to formation of piperonylic acid and H
O
. The growth of strain CT39-3 was inhibited by higher concentrations of piperonal in the culture medium. Together with this finding, the broad substrate specificity of this enzyme for various aldehydes suggests that it would play an important role in the defense mechanism against antimicrobial compounds derived from plant species.


Novel regulation of aflatoxin B1 biosynthesis in Aspergillus flavus by piperonal

Eun-Sil Park, In Kyung Bae, Ho Jin Kim, Sung-Eun Lee
PMID: 26273991   DOI: 10.1080/14786419.2015.1074228

Abstract

The present study investigated its inhibitory role in aflatoxin (AF) biosynthesis. Treating only AFB1- and B2-producing Aspergillus flavus with piperonal completely inhibited AFB1 production with high sclerotial formation, resulting in 20-fold higher AFG2 production. On the other hand, benzodioxole and eugenol suppressed AFB1 production without AFG formation, while methyleugenol showed potent inhibition of AFB1 production with slight production of AFG1. These results indicate that natural products may change aflatoxin biosynthesis, and highlight a novel regulation of AFG2 production by piperonal. It is the first report for chemical regulation on AFG2 production in non-AFG producing-aspergilli.


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